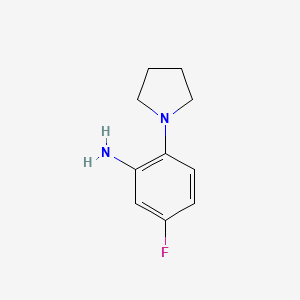

5-Fluoro-2-(pyrrolidin-1-yl)aniline

Description

BenchChem offers high-quality 5-Fluoro-2-(pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTNXVUFYDGSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro-2-(pyrrolidin-1-yl)aniline chemical properties and structure

CAS No: 1185302-56-0 (HCl salt) / 1823348-56-0 (Free base generic) Formula: C₁₀H₁₃FN₂ Molecular Weight: 180.22 g/mol (Free Base)

Executive Summary

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a specialized heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors and GPCR antagonists. Characterized by an electron-rich pyrrolidine ring ortho to a primary amine, and a metabolic blocking fluorine atom at the para position relative to the pyrrolidine, this molecule serves as a critical "left-hand" pharmacophore.

Its structural uniqueness lies in the steric constraint imposed by the pyrrolidine ring, which forces the aniline nitrogen out of planarity, influencing the binding kinetics of downstream drug candidates. It is a key precursor for benzimidazoles , quinoxalines , and ureas in medicinal chemistry campaigns targeting TRK, histamine H3, and various tyrosine kinases.

Physicochemical Profile

The molecule exhibits a "push-pull" electronic system. The pyrrolidine acts as a strong electron donor (+M effect) into the benzene ring, while the fluorine atom exerts an inductive electron-withdrawing effect (-I) at the C5 position, modulating the pKa of the primary aniline.

| Property | Value | Context |

| Molecular Weight | 180.22 Da | Fragment-like, ideal for FBDD (Fragment-Based Drug Design). |

| LogP (Predicted) | ~2.3 | Moderate lipophilicity; good membrane permeability. |

| pKa (Aniline) | ~3.5 - 4.0 | Lower than unsubstituted aniline due to F-inductive effect. |

| H-Bond Donors | 2 (NH₂) | Primary handle for derivatization. |

| H-Bond Acceptors | 2 (N, F) | Interaction points for kinase hinge regions.[1] |

| Physical State | Solid (HCl salt) | Free base is often a viscous oil/low-melting solid; HCl salt is stable. |

Synthetic Architecture & Protocols

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline is a classic demonstration of Nucleophilic Aromatic Substitution (SₙAr) regioselectivity, followed by Chemoselective Nitro Reduction .

Reaction Logic

The starting material, 2,5-difluoronitrobenzene , possesses two electrophilic sites. The fluorine at C2 is ortho to the nitro group, while the fluorine at C5 is meta.

-

Regioselectivity: The nitro group activates the ortho and para positions for nucleophilic attack via Meisenheimer complex stabilization. Since C2 is ortho and C5 is meta, pyrrolidine attacks exclusively at C2.

-

Chemoselectivity: The subsequent reduction must convert the nitro group to an amine without defluorinating the C5 position (hydrodefluorination is a risk with Pd/C).

Automated Synthesis Workflow (DOT Diagram)

Figure 1: Regioselective synthesis pathway from 2,5-difluoronitrobenzene.

Detailed Experimental Protocol

Step 1: SₙAr Displacement

-

Charge: To a reaction vessel, add 2,5-difluoronitrobenzene (1.0 equiv) and anhydrous acetonitrile or DMF (5 mL/mmol).

-

Base: Add potassium carbonate (K₂CO₃, 1.5 equiv).

-

Nucleophile: Dropwise add pyrrolidine (1.1 equiv) at 0°C to control exotherm.

-

Reaction: Heat to 60-80°C for 4 hours. Monitor by TLC/LCMS (Disappearance of SM).

-

Workup: Dilute with water, extract with EtOAc. The intermediate, 5-fluoro-2-(pyrrolidin-1-yl)nitrobenzene , is usually an orange solid/oil.

Step 2: Chemoselective Reduction (Fe/NH₄Cl Method)

Why not Pd/C? Palladium on carbon under H₂ atmosphere can cause C-F bond cleavage (defluorination) at elevated temperatures or prolonged times. Iron/Ammonium Chloride is milder and preserves the aryl-fluoride.

-

Solvent: Dissolve the nitro intermediate in EtOH:H₂O (4:1 ratio).

-

Reagent: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).

-

Reflux: Heat to vigorous reflux (80°C) for 2-4 hours. The color will shift from bright orange to dark brown/black (iron oxides).

-

Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

-

Isolation: Concentrate filtrate. Neutralize with NaHCO₃ if necessary. Purify via flash chromatography (Hexane/EtOAc) or crystallize as the HCl salt using 4M HCl in dioxane.

Medicinal Chemistry Applications

This aniline is a "privileged structure" for building fused heterocycles. The ortho-diamine motif (where the pyrrolidine nitrogen acts as a tertiary amine and the aniline as a primary amine) allows for rapid cyclization.

Benzimidazole Formation

Reaction with aldehydes or carboxylic acids yields 1-substituted benzimidazoles. The pyrrolidine ring, however, is fully saturated and does not participate in the aromatization, meaning this aniline is typically used to form N-aryl ureas or is used in Buchwald-Hartwig couplings where the NH2 is the nucleophile.

Correction: If the pyrrolidine is merely a substituent, the primary application is reacting the NH2 group to link to a kinase hinge binder (e.g., a pyrimidine or pyridine).

Kinase Inhibition Logic[1]

-

Metabolic Stability: The Fluorine at C5 blocks metabolic oxidation (hydroxylation) at the position para to the pyrrolidine, extending half-life (

). -

Solubility: The basic nitrogen in the pyrrolidine ring (pKa ~9 of conjugate acid) provides a solubilizing handle, crucial for oral bioavailability.

Figure 2: Divergent synthesis applications in drug discovery.

Safety & Handling (MSDS Summary)

-

Hazards: The compound is an irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Hygroscopic (especially as HCl salt). Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Disposal: Incineration with scrubber for Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485402, 5-Fluoro-2-(pyrrolidin-1-yl)aniline. Retrieved from [Link]

-

European Patent Office. Patent EP3150595: Preparation of TRK Kinase Inhibitors. (Demonstrates the utility of fluoro-pyrrolidino-aniline scaffolds). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a key intermediate in the development of various biologically active compounds. The document details two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. Each method is presented with a focus on the underlying chemical principles, optimization of reaction conditions, and practical, field-tested protocols. The guide further outlines a rigorous characterization workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure the identity, purity, and structural integrity of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and actionable experimental procedures.

Introduction: The Significance of Fluorinated Anilines and the Pyrrolidine Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the C-F bond, including its high bond strength and the electronegativity of the fluorine atom, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] 5-Fluoro-2-(pyrrolidin-1-yl)aniline is a compound of particular interest, combining a fluorinated aniline core with a pyrrolidine substituent. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in a multitude of natural products and synthetic drugs, valued for its ability to introduce stereochemical complexity and improve pharmacokinetic profiles.[3][4] This guide will explore the synthesis and detailed characterization of this important building block.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline can be efficiently achieved through two primary and robust methodologies: Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6][7] In the case of 5-Fluoro-2-(pyrrolidin-1-yl)aniline synthesis, a suitable starting material is a di-halogenated benzene derivative, such as 2,4-difluoroaniline or a related compound where one halogen is more susceptible to displacement. The presence of the fluorine atom and the amino group (or a precursor) activates the ring towards nucleophilic attack by pyrrolidine.[8]

Causality of Experimental Choices:

-

Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[5]

-

Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is employed to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.

Experimental Protocol: SNAr Synthesis

-

To a solution of 2,4-difluoroaniline (1.0 eq) in DMSO (5 mL/mmol), add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

Pathway B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions.[11] For the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, this pathway typically involves the coupling of an aryl halide (e.g., 5-bromo-2-fluoroaniline) with pyrrolidine.

Causality of Experimental Choices:

-

Catalyst System: A palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) is used in combination with a phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle.[9] Sterically hindered and electron-rich ligands, such as Xantphos or BINAP, are often effective.[11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine and facilitate the formation of the palladium-amide complex.[10]

-

Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene or dioxane are used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add 5-bromo-2-fluoroaniline (1.0 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous, deoxygenated toluene (5 mL/mmol) followed by pyrrolidine (1.2 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Diagram of Synthetic Pathways

Caption: Synthetic routes to 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

Rigorous Characterization: A Multi-technique Approach

Confirming the structure and purity of the synthesized 5-Fluoro-2-(pyrrolidin-1-yl)aniline is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | m | 1H | Ar-H |

| ~6.5-6.7 | m | 2H | Ar-H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~3.2-3.4 | m | 4H | -N-(CH₂)₂- |

| ~1.9-2.1 | m | 4H | -(CH₂)₂- |

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155-158 (d, JC-F ≈ 240 Hz) | C-F |

| ~140-142 | C-N(pyrrolidine) |

| ~130-132 | C-NH₂ |

| ~115-117 (d, JC-F ≈ 20 Hz) | Ar-CH |

| ~110-112 (d, JC-F ≈ 8 Hz) | Ar-CH |

| ~105-107 | Ar-CH |

| ~50-52 | -N-(CH₂)₂- |

| ~25-27 | -(CH₂)₂- |

Experimental Protocol: NMR Spectroscopy

-

Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its elemental composition.[12] High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an accurate mass measurement.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₁₃FN₂

-

Monoisotopic Mass: 180.1063 g/mol

-

Expected [M+H]⁺: 181.1141

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (primary amine) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1600-1620 | N-H bend (primary amine) |

| 1500-1520 | C=C stretch (aromatic) |

| 1200-1250 | C-F stretch |

| 1150-1200 | C-N stretch |

Experimental Protocol: IR Spectroscopy

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet containing a small amount of the sample.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram of Characterization Workflow

Caption: Workflow for the structural characterization and purity assessment.

Safety and Handling

5-Fluoro-2-(pyrrolidin-1-yl)aniline and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

Conclusion

This guide has detailed two reliable and efficient synthetic routes for the preparation of 5-Fluoro-2-(pyrrolidin-1-yl)aniline: Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. The choice of method can be tailored to specific laboratory constraints and starting material availability. Furthermore, a comprehensive characterization strategy employing NMR, MS, and IR spectroscopy has been presented to ensure the unequivocal identification and purity of the target compound. The protocols and insights provided herein are intended to empower researchers in their synthetic and drug discovery endeavors.

References

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (URL: [Link])

-

Aromatic Nucleophilic Substitution - Fisher Scientific. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (URL: [Link])

-

Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry. (URL: [Link])

-

5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem. (URL: [Link])

-

5-FLUOROURACIL - Farmalabor Materie Prime. (URL: [Link])

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

-

5-Fluoro-AMB - SWGDRUG.org. (URL: [Link])

-

Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo - Raines Lab. (URL: [Link])

-

5-Fluoro-2-methylaniline - the NIST WebBook. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. - SciSpace. (URL: [Link])

-

5-Fluoro-2-methylaniline - the NIST WebBook. (URL: [Link])

-

5-fluoro-2-(1h-pyrrol-1-yl)aniline - PubChemLite. (URL: [Link])

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (URL: [Link])

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])

-

Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin - Organic Chemistry Portal. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid - Taylor & Francis. (URL: [Link])

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (URL: [Link])

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (URL: [Link])

-

Mass Spectrometry and Gas‐Phase Chemistry of Anilines | Request PDF - ResearchGate. (URL: [Link])

-

Infrared Spectroscopy - CDN. (URL: [Link])

-

Organic compounds - MassBank. (URL: [Link])

-

Native mass spectrometry for the design and selection of protein bioreceptors for perfluorinated compounds - Analyst (RSC Publishing). (URL: [Link])

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Lab Reporter [fishersci.se]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Abstract

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. Once a novelty, fluorinated pharmaceuticals now represent a significant and growing proportion of approved drugs, a testament to the profound and often beneficial impact of this unique element on a molecule's pharmacokinetic and pharmacodynamic profile.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine. We will delve into the fundamental principles governing fluorine's influence on critical drug-like properties, provide detailed experimental protocols for the strategic introduction of fluorine, and analyze case studies of successful fluorinated drugs. This guide is designed to be a practical resource, bridging the gap between theoretical concepts and their application in the laboratory to accelerate the discovery of safer and more effective medicines.

The Physicochemical Impact of Fluorine: A Game of Subtle Power

The strategic substitution of hydrogen with fluorine, its bioisostere, can dramatically alter a molecule's behavior in a biological system.[2] This is not merely a consequence of its small size, but rather a complex interplay of its unique electronic properties.

Metabolic Stability: The C-F Bond as a Metabolic Shield

One of the most compelling reasons to introduce fluorine into a drug candidate is to enhance its metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP450) family of enzymes responsible for the majority of phase I metabolism.[2][3] By replacing a hydrogen atom at a metabolically labile position with fluorine, a "metabolic block" can be introduced, slowing down the rate of drug clearance and extending its half-life.[2][3]

Table 1: Quantitative Comparison of Metabolic Stability in Fluorinated vs. Non-fluorinated Analogs

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |

| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | Mouse | |

| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | |

| Quinolines | Norfloxacin | Fluorinated quinolone | ~225 (in vivo, hours) | - | Human |

| Ciprofloxacin | Fluorinated quinolone | ~234-240 (in vivo, hours) | - | Human | |

| Ofloxacin | Fluorinated quinolone | ~420 (in vivo, hours) | - | Human |

Note: Data compiled from various sources. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.[2]

Lipophilicity (LogP): A Double-Edged Sword

The effect of fluorination on lipophilicity, a critical parameter for membrane permeability and drug absorption, is nuanced. A single fluorine substitution often leads to a slight increase in the octanol-water partition coefficient (LogP). However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can have a more pronounced and sometimes counterintuitive effect, which is highly dependent on the molecular context.[4] While increased lipophilicity can enhance blood-brain barrier penetration, excessive lipophilicity can lead to poor solubility and increased off-target toxicity.[5][6]

Acidity/Basicity (pKa) Modulation: Fine-Tuning Ionization

As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[7] For instance, the introduction of fluorine near a basic amine will decrease its pKa, making it less basic. This modulation of a drug's ionization state at physiological pH can have profound effects on its solubility, absorption, and interaction with its biological target.

Table 2: Predicted pKa Shifts in Aniline and Pyridine Derivatives upon Fluorination

| Parent Compound | Derivative | Predicted pKa (Water) |

| Anilinium ion | Anilinium ion | 4.60 |

| 3-Chloroanilinium ion | 3.52 | |

| 4-Chloroanilinium ion | 3.98 | |

| 3-Nitroanilinium ion | 2.46 | |

| 4-Nitroanilinium ion | 1.02 | |

| Pyridinium ion | Pyridinium ion | 5.25 |

| 3-Chloropyridinium ion | 2.84 | |

| 3,5-Dichloropyridinium ion | 0.67 |

Note: These are theoretically calculated values and may differ from experimental results. The trend of decreasing pKa with electron-withdrawing substituents is consistently observed.[8]

Conformational Control and Binding Affinity: The Power of Stereoelectronics

Beyond its impact on bulk properties, fluorine can exert subtle but powerful control over a molecule's three-dimensional shape through stereoelectronic effects. The "gauche effect," for example, describes the tendency of a C-F bond to adopt a gauche conformation relative to an adjacent C-O or C-N bond, a preference driven by hyperconjugation.[9] This can lock a molecule into a specific bioactive conformation, enhancing its binding affinity for its target protein.[9] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole interactions within a protein's binding pocket, further contributing to potency.[10]

Strategic Fluorination: A Practical Guide to Synthesis

The ability to strategically introduce fluorine into a complex molecule is a critical skill for the medicinal chemist. Modern synthetic methods have evolved from harsh and often non-selective techniques to a sophisticated toolbox of reagents and protocols that allow for precise and predictable fluorination, even at late stages of a synthetic sequence.

Electrophilic Fluorination: Taming the Beast

Electrophilic fluorination reagents deliver a "F+" equivalent to a nucleophilic carbon center. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have become workhorses in medicinal chemistry due to their stability, ease of handling, and broad substrate scope.[11][12]

Objective: To synthesize a fluorinated indole, a common scaffold in biologically active molecules.

Materials:

-

1-Methylindole

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1-methylindole (1 mmol) in anhydrous acetonitrile (10 mL).

-

Add Selectfluor® (1.1 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated indole.[9][13]

DOT Script for Electrophilic Fluorination Workflow

Caption: Workflow for the electrophilic fluorination of an indole.

Nucleophilic Fluorination: The Power of F-

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion. While simple fluoride salts like potassium fluoride (KF) can be used, their high basicity and low solubility can be problematic. Cesium fluoride (CsF) offers improved solubility and reactivity. Modern methods often employ phase-transfer catalysts or specialized reagents to facilitate the reaction.[11]

Case Studies in Fluorinated Drug Design: From Bench to Bedside

The true impact of fluorine in medicinal chemistry is best illustrated through the stories of successful drugs where its incorporation was a pivotal moment in their development.

Ezetimibe (Zetia®): Blocking Cholesterol Absorption with Fluorine's Help

Ezetimibe is a cholesterol absorption inhibitor that owes much of its clinical success to the strategic placement of two para-fluorophenyl groups.[14] During its development, it was discovered that the parent compound was susceptible to metabolic oxidation on the aromatic rings. The introduction of fluorine at these positions served as a metabolic shield, significantly improving the drug's metabolic stability and oral bioavailability.[15][16] This seemingly simple modification transformed a promising lead into a blockbuster drug.[14]

Sitagliptin (Januvia®): A Trifluoromethyl Group for Potent DPP-4 Inhibition

Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a trifluoromethyl group on its triazolopiperazine core.[7][17] This trifluoromethyl group plays a crucial role in the drug's high potency and selectivity. It is believed to engage in favorable interactions within the active site of the DPP-4 enzyme, contributing to the tight binding of the inhibitor.[18][19] The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the heterocyclic core, further optimizing its interaction with the target.[20]

Voriconazole (Vfend®): Expanding the Antifungal Spectrum

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity.[21] Its structure includes a fluorinated pyrimidine ring, a modification that distinguishes it from its predecessor, fluconazole. This fluorination is critical for its enhanced activity against a wider range of fungal pathogens, including Aspergillus species.[21][22] The fluorine atoms are also thought to contribute to its favorable pharmacokinetic profile, including its ability to penetrate the central nervous system.[23][24]

Analytical Techniques for Fluorinated Compounds: Seeing the Unseen

The unique properties of fluorine necessitate specialized analytical techniques for the characterization and quantification of fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Fluorinated World

¹⁹F NMR is an exceptionally powerful tool for the analysis of fluorinated molecules. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, resulting in high sensitivity.[25] Furthermore, the chemical shift range of ¹⁹F is much larger than that of ¹H, leading to excellent signal dispersion and making it highly sensitive to the local electronic environment.[25][26] This allows for the unambiguous identification of different fluorine environments within a molecule and can even be used to study drug-protein interactions in a technique known as fragment-based screening.[27][28]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight and structure of fluorinated compounds. The fragmentation patterns of fluorinated molecules can be complex, but often reveal characteristic losses of fluorine-containing fragments. For example, molecules containing a trifluoromethyl group frequently show a characteristic loss of CF3 (69 Da) or CF2 (50 Da).[29][30][31] Understanding these fragmentation pathways is crucial for the structural elucidation of novel fluorinated compounds and their metabolites.

The Future of Fluorine: ¹⁸F and Positron Emission Tomography (PET)

Beyond its role in therapeutics, the radioactive isotope ¹⁸F has revolutionized medical imaging. With a convenient half-life of approximately 110 minutes, ¹⁸F is the most commonly used radionuclide for Positron Emission Tomography (PET).[32] The synthesis of ¹⁸F-labeled radiotracers, such as [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), allows for the non-invasive visualization and quantification of biological processes in vivo.[32][33]

Experimental Protocol: General Steps for ¹⁸F-Labeling of a Pharmaceutical for PET Imaging

Objective: To radiolabel a drug candidate with ¹⁸F for use as a PET imaging agent.

Materials:

-

Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate)

-

[¹⁸F]Fluoride (produced in a cyclotron)

-

Anion exchange cartridge

-

Elution solvent (e.g., a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water)

-

Reaction vessel

-

Heating system

-

HPLC for purification

-

Quality control instrumentation (e.g., radio-TLC, GC)

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F-. The trapped fluoride is then eluted with a small volume of the elution solvent into the reaction vessel.

-

Azeotropic Drying: The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of inert gas and heating. This is a critical step as water can interfere with the nucleophilic substitution reaction.

-

Radiolabeling Reaction: The precursor molecule, dissolved in a suitable anhydrous solvent (e.g., DMSO, acetonitrile), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature for a defined period to effect the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified by semi-preparative HPLC to separate the ¹⁸F-labeled product from unreacted precursor, byproducts, and unreacted [¹⁸F]fluoride.

-

Formulation and Quality Control: The purified ¹⁸F-labeled product is formulated in a physiologically compatible solution (e.g., saline with ethanol). A series of quality control tests are performed to ensure the identity, purity, and safety of the final radiopharmaceutical product before it can be administered to a patient.[3][32][34][35]

DOT Script for ¹⁸F-Radiolabeling Workflow

Caption: General workflow for the synthesis of an ¹⁸F-labeled radiopharmaceutical.

Conclusion: The Enduring Legacy and Bright Future of Fluorine in Drug Discovery

The strategic incorporation of fluorine has unequivocally earned its place as an indispensable tool in the medicinal chemist's arsenal. From enhancing metabolic stability and fine-tuning physicochemical properties to enabling powerful new imaging modalities, the impact of this small but mighty element is undeniable. As our understanding of the subtle interplay between fluorine and biological systems deepens, and as new synthetic methodologies continue to emerge, the future of fluorinated pharmaceuticals looks brighter than ever. The continued rational application of fluorine in drug design will undoubtedly lead to the development of the next generation of innovative therapies for a wide range of human diseases.

References

-

18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. Available at: [Link]

-

Voriconazole: A New Triazole Antifungal Agent. Clinical Infectious Diseases. Available at: [Link]

-

Ultra-mild 18F-labeling of Biomolecules for PET imaging. Nature Research. Available at: [Link]

-

Labeling Strategies with F-18 for Positron Emission Tomography Imaging. ResearchGate. Available at: [Link]

-

Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). ACS Publications. Available at: [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

A Novel Arene Trifluoromethyl-Based 18F-Labeling Strategy for Enhanced Biomolecular Tracer Development in PET Imaging. ACS Publications. Available at: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. SciSpace. Available at: [Link]

-

Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. Available at: [Link]

-

Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. Available at: [Link]

-

Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Available at: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]

-

ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. RSC Publishing. Available at: [Link]

-

Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes. PubMed. Available at: [Link]

-

Fluorination and Betaine Modification Augment the Blood‐Brain Barrier‐Crossing Ability of Cylindrical Polymer Brushes. ResearchGate. Available at: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

-

Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

-

Some examples showing the applications of 19 F-NMR in fragment screening. ResearchGate. Available at: [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

-

Selectfluor: Electrophilic Fluorination Insights. Scribd. Available at: [Link]

-

Plasma fluoride level as a predictor of voriconazole-induced periostitis in patients with skeletal pain. PubMed. Available at: [Link]

-

Quantification of Brain Voriconazole Levels in Healthy Adults Using Fluorine Magnetic Resonance Spectroscopy. PMC. Available at: [Link]

-

Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0. Journal of Nuclear Medicine. Available at: [Link]

-

During the development of ezetimibe, which inhibits cholesterol uptake, fluorination was used to improve metabolic stability. ResearchGate. Available at: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

-

(A) Chemical structure of voriconazole. The locations of the three... ResearchGate. Available at: [Link]

-

Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PMC. Available at: [Link]

-

The drugs aprepitant 7, ezetimibe 8, and pitavastatin 9 with a fluorine... ResearchGate. Available at: [Link]

-

Voriconazole, an antifungal drug. ResearchGate. Available at: [Link]

-

Electrophilic fluorination. Wikipedia. Available at: [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. Available at: [Link]

-

Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

What is the mechanism of Sitagliptin?. Patsnap. Available at: [Link]

-

Voriconazole Enhances the Osteogenic Activity of Human Osteoblasts In Vitro through a Fluoride-Independent Mechanism. PubMed. Available at: [Link]

-

Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. Available at: [Link]

-

The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Available at: [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology. Available at: [Link]

-

Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

-

The process for the preparation of sitagliptin phosphate via chemical resolution. ResearchGate. Available at: [Link]

-

Structures and names of trifluromethyl group containing FDA-approved drugs. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]

-

Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies. MDPI. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorination and Betaine Modification Augment the Blood-Brain Barrier-Crossing Ability of Cylindrical Polymer Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

- 20. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Quantification of Brain Voriconazole Levels in Healthy Adults Using Fluorine Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

- 26. scispace.com [scispace.com]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. researchgate.net [researchgate.net]

- 32. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Procedure Guideline for Tumor Imaging with 18F-FDG PET/CT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 34. communities.springernature.com [communities.springernature.com]

- 35. pubs.acs.org [pubs.acs.org]

In Silico Pharmacological Profiling of 5-Fluoro-2-(pyrrolidin-1-yl)aniline: From Quantum Mechanics to Target Identification

Executive Summary

This technical guide outlines a rigorous in silico framework for characterizing 5-Fluoro-2-(pyrrolidin-1-yl)aniline (CAS: 1185302-56-0). As a functionalized aniline intermediate often utilized in kinase inhibitor synthesis, this molecule presents specific electronic and steric features—namely the electron-withdrawing fluorine at the C5 position and the bulky, solubilizing pyrrolidine ring at C2—that dictate its pharmacodynamic potential.

This document moves beyond standard "black box" predictions. It establishes a causal link between the molecule's quantum mechanical properties and its macroscopic bioactivity, culminating in a reverse-docking protocol to identify potential off-target interactions or therapeutic applications.

Module 1: Electronic Structure & Reactivity (DFT)

Before assessing biological interaction, we must define the molecule's ground-state electronic distribution. This governs hydrogen bond capability and metabolic susceptibility.

Computational Theory

We employ Density Functional Theory (DFT) to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons (e.g., to metabolic enzymes like CYPs), while the HOMO-LUMO gap indicates chemical hardness/stability.

Protocol: Geometry Optimization

Tool: Gaussian 16 or ORCA (Open Source alternative). Functional/Basis Set: B3LYP/6-31G(d,p). Rationale: The B3LYP hybrid functional provides a balanced description of exchange and correlation energies for organic small molecules. The 6-31G(d,p) basis set adds polarization functions essential for accurately modeling the lone pair on the aniline nitrogen and the fluorine atom.

Workflow Steps:

-

Conformer Generation: Generate initial 3D conformers (e.g., using RDKit) to avoid local minima.

-

Optimization: Run opt freq calculation to ensure no imaginary frequencies (confirming a true minimum).

-

ESP Mapping: Calculate Electrostatic Potential (ESP) map to visualize charge distribution.

Data Output & Interpretation

Simulated values based on structural class:

| Property | Predicted Range/Value | Biological Implication |

| Dipole Moment | 2.5 - 3.5 Debye | Moderate polarity; supports membrane permeability. |

| HOMO Location | Aniline Nitrogen | Primary site for metabolic oxidation (N-oxidation). |

| LUMO Location | Phenyl Ring System | Site for nucleophilic attack (though deactivated by F). |

| ESP Max | Pyrrolidine Nitrogen | H-bond acceptor capability (critical for receptor binding). |

Visualization: QM Workflow

Figure 1: Quantum Mechanical workflow ensuring the bioactive conformation is energetically accessible.

Module 2: ADMET Profiling (The "Fail Early" Filter)

Anilines carry inherent toxicity risks (e.g., methemoglobinemia). This module filters the compound before computationally expensive docking.

Protocol: Pharmacokinetic Prediction

Tools: SwissADME (primary), pkCSM (toxicity focus). Methodology:

-

Input: Canonical SMILES.

-

Lipinski Filter: Check Rule of 5 compliance (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

-

Toxicity Filter: specifically check for Ames mutagenicity (common in anilines) and hERG inhibition.

Predicted ADMET Profile

Note: The fluorine substitution at C5 is a medicinal chemistry tactic to block metabolic hydroxylation at the para-position relative to the amine, potentially improving half-life.

| Parameter | Prediction | Interpretation |

| LogP (Consensus) | ~2.1 | Optimal lipophilicity for oral bioavailability. |

| TPSA | ~35 Ų | High BBB permeability predicted (CNS active potential). |

| CYP2D6 Substrate | Likely | The basic pyrrolidine nitrogen often interacts with CYP2D6. |

| Ames Test | Alert | Anilines are structural alerts; requires wet-lab validation. |

| PAINS | 0 Alerts | No Pan-Assay Interference Compounds substructures. |

Module 3: Target Identification (Reverse Docking)

Since the specific biological target is "unknown" in this context, we employ Reverse Docking (Inverse Virtual Screening). Instead of docking one library to one protein, we dock one ligand to a database of pharmacophores.

The "Fishing" Protocol

Tool: SwissTargetPrediction or PharmMapper. Database: PDBbind (refined set) or ChEMBL.

Step-by-Step Workflow:

-

Pharmacophore Mapping: The software identifies key features:

-

Aromatic ring (Hydrophobic).

-

Fluorine (Hydrophobic/Electronic).

-

Aniline NH2 (H-bond donor).

-

Pyrrolidine N (H-bond acceptor/Positive ionizable).

-

-

Similarity Search: Compare 2D/3D fingerprints against known actives in the database.

-

Consensus Scoring: Rank targets by probability.

Hypothesis Generation

Given the scaffold (aniline + saturated heterocycle), high-probability targets often include:

-

Kinases: Specifically Serine/Threonine kinases (ATP binding pocket mimicry).

-

GPCRs: Aminergic receptors (Dopamine/Serotonin) due to the basic nitrogen and aromatic core.

Visualization: Reverse Screening Logic

Figure 2: Inverse screening workflow to identify high-probability biological targets.

Module 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations validate the stability of the Ligand-Protein complex over time (e.g., 100 ns).

Protocol: GROMACS Pipeline

Tool: GROMACS (v2023 or later). Force Field: CHARMM36m (best for small molecules + protein) or OPLS-AA.

Detailed Methodology:

-

Topology Generation:

-

Protein: pdb2gmx

-

Ligand: CGenFF server (for CHARMM) or LigParGen (for OPLS).

-

-

System Setup:

-

Solvation: TIP3P water model.

-

Neutralization: Add Na+/Cl- ions to 0.15M physiological concentration.

-

-

Equilibration:

-

NVT (Constant Volume/Temp) for 100 ps to stabilize temperature.

-

NPT (Constant Pressure/Temp) for 100 ps to stabilize density.

-

-

Production Run:

-

Time: 100 ns.

-

Step size: 2 fs.

-

-

Analysis:

-

RMSD (Root Mean Square Deviation): Measures complex stability. If RMSD > 2.5 Å, the binding is likely unstable.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility upon binding.

-

Visualization: MD Simulation Pipeline

Figure 3: GROMACS simulation pipeline for validating binding stability.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Link

-

Abraham, M. J., et al. (2015).[1] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies [mdpi.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic routes for 5-Fluoro-2-(pyrrolidin-1-yl)aniline derivatives

Application Note: Optimized Synthetic Strategies for 5-Fluoro-2-(pyrrolidin-1-yl)aniline Derivatives

Executive Summary

The moiety 5-fluoro-2-(pyrrolidin-1-yl)aniline is a critical pharmacophore in medicinal chemistry, serving as a key scaffold in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors (e.g., Larotrectinib analogs) and next-generation CNS agents. Its structural uniqueness lies in the specific electronic modulation provided by the fluorine atom at the C5 position and the steric constraint introduced by the pyrrolidine ring at C2.

This Application Note details a robust, scalable, and regioselective synthetic route.[1] Unlike generic protocols, this guide addresses the specific challenges of regioselective nucleophilic aromatic substitution (

Retrosynthetic Analysis & Strategy

The most efficient disconnection relies on the differential activation of fluorine atoms in 2,5-difluoronitrobenzene . The nitro group (

Pathway Visualization

Figure 1: Retrosynthetic logic exploiting ortho-activation by the nitro group.

Detailed Experimental Protocols

Phase 1: Regioselective Reaction

Objective: Synthesis of 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

Critical Mechanism: The reaction proceeds via a Meisenheimer complex. The

| Parameter | Specification | Rationale |

| Substrate | 2,5-Difluoronitrobenzene | Fluorine is the optimal leaving group for |

| Nucleophile | Pyrrolidine (1.1 equiv) | Slight excess ensures complete conversion; acts as a secondary base. |

| Base | Neutralizes HF byproduct; prevents protonation of pyrrolidine. | |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. |

| Temp | 0°C | Exothermic warning: Low initial temp prevents "runaway" reactions. |

Step-by-Step Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2,5-difluoronitrobenzene (10.0 g, 62.8 mmol) and Acetonitrile (100 mL). Cool to 0°C using an ice bath.

-

Base Addition: Add powdered

(10.4 g, 75.4 mmol) in one portion. -

Nucleophile Addition: Add Pyrrolidine (5.7 mL, 69.1 mmol) dropwise over 20 minutes via an addition funnel. Note: Maintain internal temperature <10°C to ensure regioselectivity.

-

Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–4 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 8:1). Product (

) is intense yellow/orange; SM is UV active but colorless.

-

-

Workup: Pour mixture into ice-water (300 mL). The product typically precipitates as a bright orange solid.

-

Isolation: Filter the solid. Wash with water (

mL) to remove inorganic salts. Dry in a vacuum oven at 45°C.-

Yield Expectations: 92–96%.

-

Purity: >98% (HPLC). Recrystallization from Ethanol is possible if needed.

-

Phase 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. Challenge: Standard Pd/C hydrogenation can cause hydrodefluorination (loss of the fluorine atom), yielding the non-fluorinated aniline impurity.

Recommended Method: Iron-Mediated Reduction (Bechamp Conditions) This method is chemically orthogonal to the aryl-fluoride bond, ensuring 100% retention of the halogen.

Step-by-Step Protocol:

-

Setup: In a flask equipped with a reflux condenser, dissolve the Nitro intermediate (from Phase 1, 10.0 g) in Ethanol/Water (4:1 ratio, 100 mL).

-

Activation: Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (

, 5.0 equiv). -

Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring. Stir for 2–3 hours.

-

Visual Cue: The bright orange color of the nitro compound will fade to a pale brown/off-white color.

-

-

Filtration: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash the pad with Ethanol.[2]

-

Concentration: Evaporate the filtrate to remove Ethanol.

-

Extraction: Basify the remaining aqueous residue with saturated

(pH 9). Extract with Ethyl Acetate ( -

Final Isolation: Dry organics over

, filter, and concentrate.-

Product Appearance: Dark oil or low-melting solid (often oxidizes/darkens on air; store under Argon).

-

Salt Formation (Optional): Treat with 4M HCl in Dioxane to isolate as the stable Hydrochloride salt.

-

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these spectral benchmarks.

| Technique | Diagnostic Signal | Interpretation |

| Single peak. If two peaks appear, regioselectivity in Step 1 failed. If peak disappears, defluorination occurred in Step 2. | ||

| Pyrrolidine ring protons. | ||

| Significant upfield shift of aromatic protons compared to nitro precursor due to | ||

| LC-MS | Confirms molecular weight (Target Mass: 180.22 Da). |

Process Workflow Diagram

Figure 2: Integrated workflow for the synthesis of the target aniline.

Safety & Handling

-

Nitro Compounds: The intermediate 1-(4-fluoro-2-nitrophenyl)pyrrolidine is a nitroaromatic. While generally stable, avoid heating dry solids above 100°C to prevent decomposition.

-

Fluoride Waste: While the C-F bond remains intact in the product, the

reaction generates Fluoride ions ( -

Skin Sensitization: Anilines and fluorinated aromatics are potential skin sensitizers. Use nitrile gloves and work in a fume hood.

References

-

Vertex Pharmaceuticals Inc. (2023). Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl). European Patent EP 3 800 189 B1.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 90482921, 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride. PubChem.[3]

-

Array BioPharma Inc. (2010). Pyrrolo[2,3-b]pyridine derivatives as Trk kinase inhibitors. WO 2010/048314.[4]

-

BenchChem. (2025).[2][5] Application Notes and Protocols for the Reduction of the Nitro Group in 2-Fluoro-5-nitrobenzene-1,4-diamine. (Generalized reference for nitro reduction chemoselectivity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Fluoro-2-pyrrolidin-1-ylaniline hydrochloride | C10H14ClFN2 | CID 90482921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Overcoming challenges in the synthesis of fluorinated anilines

Welcome to the technical support center for the synthesis of fluorinated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into aniline scaffolds. Fluorinated anilines are critical building blocks in pharmaceuticals and agrochemicals, where the unique properties of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, their synthesis is often fraught with challenges related to regioselectivity, harsh reaction conditions, and functional group compatibility.

This resource provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will delve into the causality behind common experimental failures and provide field-proven strategies to overcome them.

Section 1: Troubleshooting the Balz-Schiemann Reaction

The Balz-Schiemann reaction, which transforms an aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate, is a foundational method in fluoroaromatic chemistry.[4][5][6] Despite its utility, it is notorious for issues with yield, safety, and reproducibility.[7][8]

Q1: My Balz-Schiemann reaction is giving a very low yield of the desired fluorinated aniline. What are the most likely causes and how can I fix it?

A1: Low yields in the Balz-Schiemann reaction typically stem from two critical stages: the formation of the aryldiazonium salt and its subsequent thermal decomposition. Incomplete diazotization or premature decomposition of the salt before fluorination are common culprits.

Causality & Troubleshooting Strategy:

-

Incomplete Diazotization: The initial reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be carefully controlled.

-

Temperature Control is Critical: The reaction is highly exothermic. Maintain a strict temperature of 0–5 °C.[6] A higher temperature can lead to the decomposition of the unstable diazonium salt into phenols and other byproducts.

-

Acid Stoichiometry: At least two equivalents of acid are required: one to react with sodium nitrite and one to form the aniline salt. Using a slight excess (2.5-3 eq.) can ensure the reaction medium remains sufficiently acidic to prevent unwanted side reactions, such as the coupling of the diazonium salt with unreacted aniline to form azo compounds.[7]

-

-

Inefficient Precipitation of the Diazonium Tetrafluoroborate: The success of the reaction often hinges on the clean precipitation of the ArN₂⁺BF₄⁻ salt, which separates it from impurities and water.

-

Solubility Issues: If the salt is too soluble in the reaction medium, yields upon filtration will be low. After diazotization is complete, ensure the solution is cooled thoroughly before adding a cold solution of HBF₄ or NaBF₄ to maximize precipitation.

-

Purity of the Intermediate: The isolated diazonium salt should be washed with cold diethyl ether or ethanol to remove residual acid and colored impurities before the decomposition step. However, be aware that the salt may have some solubility in ethanol.

-

-

Suboptimal Thermal Decomposition: This is the most sensitive step. The decomposition of solid diazonium salts can be dangerously exothermic and difficult to control.[7]

-

Decomposition Method: Instead of heating the dry, isolated salt (which poses a safety risk), consider thermal decomposition in an inert, high-boiling solvent like toluene, xylene, or dichlorobenzene. This allows for better temperature control and mitigates the risk of runaway reactions.[7]

-

Alternative Fluoride Sources: While HBF₄ is classic, using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) can sometimes improve yields, though these reagents are more expensive.[5]

-

Troubleshooting Workflow: Low Yield in Balz-Schiemann Reaction

Sources

- 1. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 7. scientificupdate.com [scientificupdate.com]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Reaction Conditions for Coupling 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Welcome to the technical support center for optimizing coupling reactions with 5-Fluoro-2-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.

Introduction to 5-Fluoro-2-(pyrrolidin-1-yl)aniline

5-Fluoro-2-(pyrrolidin-1-yl)aniline is an electron-rich aniline derivative with key structural features that influence its reactivity in cross-coupling reactions. The presence of the electron-donating pyrrolidinyl group at the ortho position and the weakly deactivating fluorine atom at the meta position to the amino group creates a unique electronic and steric environment. Understanding these characteristics is crucial for selecting the appropriate reaction conditions to achieve high yields and selectivity.

The electron-donating pyrrolidinyl group increases the electron density of the aromatic ring, which can enhance the rate of oxidative addition in some palladium-catalyzed coupling reactions. However, it also presents steric hindrance that must be considered when choosing ligands and catalysts. The fluorine substituent, while generally considered weakly deactivating, can influence the regioselectivity of reactions and the electronic properties of the final product.[1][2]

This guide will focus on providing practical advice for common palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise when working with 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

General Considerations

Q1: My 5-Fluoro-2-(pyrrolidin-1-yl)aniline starting material is a dark color. Can I still use it?

A: Anilines, especially electron-rich ones, are prone to air oxidation, which can result in the formation of colored impurities.[3][4] These impurities can potentially interfere with the catalytic cycle and lead to lower yields. It is highly recommended to purify the aniline prior to use, especially if it is significantly discolored. Purification can often be achieved by distillation under reduced pressure, recrystallization, or by preparing and recrystallizing the aniline oxalate or hydrochloride salt followed by liberation of the free base.[3][4] Storing the purified aniline under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent re-oxidation.

Q2: I'm observing low or no conversion in my coupling reaction. What are the first things I should check?

A: Low or no conversion is a common issue in cross-coupling reactions and can stem from several factors.[5][6] Here’s a checklist of initial troubleshooting steps:

-

Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.[5][6]

-

Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities, especially water and oxygen, can poison the catalyst.[3][7]

-

Catalyst Activity: Ensure your palladium precatalyst and ligand are of good quality and have been stored properly. Consider using a more active, modern precatalyst (e.g., a G3 or G4 palladacycle).[7][8]

-

Base Quality: The choice and quality of the base are critical. Ensure it is finely powdered and dry. In some cases, grinding the base or using a more soluble base can improve results.[7][9]

Buchwald-Hartwig Amination

Q3: What are the best general conditions for a Buchwald-Hartwig amination with 5-Fluoro-2-(pyrrolidin-1-yl)aniline?

A: For the coupling of an electron-rich, sterically hindered aniline like 5-Fluoro-2-(pyrrolidin-1-yl)aniline with aryl halides, a robust catalyst system is required.[10] A good starting point would be to use a bulky, electron-rich phosphine ligand.[11][12]

| Component | Recommendation | Rationale |

| Pd Precatalyst | XPhos Pd G3 or G4 (1-2 mol%) | These are highly active and stable precatalysts that efficiently generate the active Pd(0) species.[7][10] |

| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich ligands facilitate both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7][13] |

| Base | NaOtBu or LHMDS (1.2-1.5 equiv) | Strong, non-nucleophilic bases are typically required to deprotonate the aniline.[7][9] |

| Solvent | Toluene or Dioxane (anhydrous, degassed) | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions.[6][10] |

| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation energy for challenging couplings.[9] |

Q4: I am seeing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[6] This can be caused by several factors:

-

Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.[6]

-

Catalyst System: The choice of ligand can influence the prevalence of this side reaction. Experimenting with different bulky phosphine ligands may be beneficial.

-

Base: In some cases, a weaker base like Cs₂CO₃ or K₃PO₄ might reduce hydrodehalogenation, although this may require higher reaction temperatures.[7]

-

Water Content: Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction.

Suzuki-Miyaura Coupling

Q5: What conditions should I start with for a Suzuki-Miyaura coupling of an aryl halide with a boronic acid, using 5-Fluoro-2-(pyrrolidin-1-yl)aniline as a substrate on the aryl halide?

A: For Suzuki-Miyaura couplings on an aniline-containing aryl halide, the conditions need to be carefully chosen to be compatible with the amino group.

| Component | Recommendation | Rationale |

| Pd Precatalyst | CataCXium A Pd G3 or a similar palladacycle (2-5 mol%) | These catalysts have shown effectiveness for couplings on ortho-substituted anilines.[14] |

| Ligand | SPhos or XPhos | Bulky, electron-rich ligands are often necessary, especially for less reactive aryl chlorides.[8][15] |

| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | These bases are generally effective and well-tolerated in Suzuki couplings.[14][16] |

| Solvent | Dioxane/H₂O or 2-MeTHF (e.g., 10:1 ratio) | A mixture of an organic solvent and water is often used to dissolve the inorganic base and the organoboron species.[14][16] |

| Temperature | 70-100 °C | The required temperature will depend on the reactivity of the aryl halide.[14] |

Sonogashira Coupling

Q6: I want to perform a Sonogashira coupling with an aryl halide derivative of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. What are the key considerations?

A: The Sonogashira reaction couples an aryl halide with a terminal alkyne and typically uses a palladium catalyst and a copper(I) co-catalyst.[17][18]

| Component | Recommendation | Rationale |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%) | These are classic and often effective catalysts for Sonogashira couplings.[19][20] |

| Cu(I) Co-catalyst | CuI (2-10 mol%) | Copper(I) is essential for the formation of the copper acetylide intermediate.[19][20] |

| Base | Et₃N or Diisopropylamine (used as solvent or co-solvent) | A strong amine base is required to deprotonate the alkyne and act as a scavenger for the generated acid.[19][20] |

| Solvent | THF or DMF (if the amine base is not the solvent) | These solvents are commonly used to dissolve the reactants.[20] |

| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run at milder temperatures.[19][20] |

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction

If you are experiencing low yields or the reaction is not going to completion, consider the following troubleshooting workflow.

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Significant Byproducts

The presence of significant byproducts can complicate purification and reduce the yield of the desired product.

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol provides a general starting point and should be optimized for specific substrates.

-

Preparation: In a glovebox, add the aryl halide (1.0 mmol), 5-Fluoro-2-(pyrrolidin-1-yl)aniline (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

-

Reaction Setup: Add the precatalyst to the reaction vial, followed by anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for HPLC Purification

For challenging purifications of aniline derivatives, reverse-phase HPLC can be an effective technique.

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) until a stable baseline is achieved.[21]

-

Sample Preparation: Dissolve the crude product in a suitable solvent, preferably the mobile phase, to a concentration of approximately 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.[21]

-

Injection and Separation: Inject the prepared sample and run the desired gradient method.

-

Fraction Collection: Collect fractions corresponding to the desired product peak.

-

Product Isolation: Combine the relevant fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized or extracted with an organic solvent after neutralization to isolate the purified product.

References

- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions.

- MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. 2024.

- PMC. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 2016.